molecular formula C18H24N4O2 B2410635 3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 2034557-35-0

3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2410635
CAS No.: 2034557-35-0
M. Wt: 328.416
InChI Key: VITDUEKLAYUBFQ-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Properties

IUPAC Name

3-(dimethylamino)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-21(2)16-7-5-6-14(10-16)18(23)20-15-11-19-22(12-15)13-17-8-3-4-9-24-17/h5-7,10-12,17H,3-4,8-9,13H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITDUEKLAYUBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4OC_{15}H_{20}N_4O, with a molecular weight of approximately 288.35 g/mol. The structure features a benzamide core substituted with a dimethylamino group and a pyrazole moiety linked to a tetrahydropyran ring.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Pyrazoles are known for their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • The compound may inhibit specific kinases involved in cancer cell proliferation, similar to other pyrazole derivatives like celecoxib and rimonabant, which are known to target COX enzymes and cannabinoid receptors respectively .
    • It has been observed that compounds with similar structures can disrupt the signaling pathways in cancer cells, leading to reduced tumor growth and enhanced apoptosis.
  • Case Studies :
    • A study evaluating the effects of various pyrazole derivatives on breast cancer cells demonstrated that those with structural similarities to our compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Anti-inflammatory Effects

Benzamide derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

  • Research Findings :
    • In vitro studies have shown that compounds similar to this compound can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .

Neuroprotective Effects

There is emerging evidence suggesting that certain benzamide derivatives may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems.

  • Mechanism :
    • The dimethylamino group may enhance blood-brain barrier penetration, allowing for central nervous system effects that could mitigate neurodegeneration .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInhibition of kinases; Apoptosis induction
Anti-inflammatoryInhibition of cytokines (TNF-alpha, IL-6)
NeuroprotectiveModulation of neurotransmitter systems

Q & A

Q. What are the common synthetic routes for synthesizing 3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyrazole intermediate (e.g., 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine) via alkylation of pyrazole with a tetrahydro-2H-pyran-derived electrophile under basic conditions.
  • Step 2 : Coupling the pyrazole intermediate with 3-(dimethylamino)benzoyl chloride using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at room temperature .
  • Purification : Column chromatography or recrystallization is recommended to achieve >95% purity.

Q. Key Reaction Table :

StepReagents/ConditionsYield (%)Purity (%)
1K₂CO₃, DMF, RT65–7590
2Benzoyl chloride, DMF, 24h70–8095

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethylamino at C3 of benzamide, pyran-methyl group on pyrazole) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₈H₂₄N₄O₂: 344.18 g/mol).
  • X-ray Diffraction : For resolving ambiguous stereochemistry in the tetrahydro-2H-pyran moiety .

Q. How can researchers assess the compound’s solubility and stability for biological assays?

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy.
  • Stability : Monitor degradation via HPLC at 25°C and 37°C over 24–72 hours. Adjust storage conditions (e.g., –20°C under nitrogen) if instability is observed .

Advanced Research Questions

Q. How can the coupling reaction between the pyrazole intermediate and benzoyl chloride be optimized?

  • Variable Screening : Test bases (e.g., NaH vs. K₂CO₃), solvents (DMF vs. THF), and temperatures (RT vs. 50°C).
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Yield Improvement : Use a 1.2:1 molar ratio of benzoyl chloride to pyrazole to minimize side reactions .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging the benzamide scaffold’s π-π stacking potential.
  • DFT Calculations : Analyze electron distribution in the dimethylamino group to predict nucleophilic/electrophilic hotspots .

Q. How should researchers resolve contradictions in biological activity data across assay conditions?

  • Assay Replication : Repeat experiments in triplicate using standardized protocols (e.g., ATP concentration in kinase assays).
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) if fluorescence-based assays show variability .

Q. What strategies can mitigate low yields in the alkylation step of pyrazole synthesis?

  • Electrophile Design : Use a more reactive leaving group (e.g., bromide instead of chloride) for the tetrahydro-2H-pyran-derived alkylating agent.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 80°C .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Core Modifications : Replace the tetrahydro-2H-pyran group with cyclohexane or morpholine rings to assess steric effects.
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., CF₃) on the benzamide ring to study electronic effects on target binding .

Q. What analytical methods are critical for detecting impurities in the final product?

  • HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate and identify byproducts.
  • ¹H NMR Purity Assessment : Integrate impurity peaks relative to the main product signal .

Q. How can researchers validate the compound’s mechanism of action in enzymatic assays?

  • Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Mutagenesis : Engineer target enzymes with key residue mutations (e.g., ATP-binding pocket) to confirm binding specificity .

Data Contradiction Analysis

Example Scenario : Conflicting IC₅₀ values in kinase inhibition assays.

  • Root Cause : Variability in ATP concentrations (1 mM vs. 10 µM) across labs.
  • Resolution : Normalize data using a reference inhibitor (e.g., staurosporine) and adhere to standardized ATP levels (10 µM) .

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